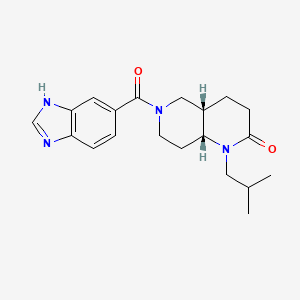![molecular formula C18H19N3O5 B5316209 2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-phenoxybutanoyl)-2-(4-nitrophenyl)ethanimidamide and is a member of the ethanimidamide family.
Scientific Research Applications
2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been used as a tool for studying the structure and function of proteins, enzymes, and receptors.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide is not fully understood. However, studies have shown that this compound can modulate the activity of various proteins, enzymes, and receptors by binding to their active sites. It has been suggested that this compound can inhibit the activity of certain enzymes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer and inflammation treatment. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in the body. Additionally, this compound can be used as a tool for studying the structure and function of proteins, enzymes, and receptors.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide involves the reaction of 4-nitroaniline with phenoxybutyric acid chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound. This synthesis method has been optimized to ensure high yields and purity of the compound.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-17(13-14-8-10-15(11-9-14)21(23)24)20-26-18(22)7-4-12-25-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLZVCLOFBVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)

![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316131.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)


![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
